molecular formula C14H11ClN2O3 B5562668 4-chloro-N-methyl-3-nitro-N-phenylbenzamide

4-chloro-N-methyl-3-nitro-N-phenylbenzamide

Cat. No.: B5562668
M. Wt: 290.70 g/mol
InChI Key: WSRQXHGTRLMDTE-UHFFFAOYSA-N
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Description

4-chloro-N-methyl-3-nitro-N-phenylbenzamide is a useful research compound. Its molecular formula is C14H11ClN2O3 and its molecular weight is 290.70 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.0458199 g/mol and the complexity rating of the compound is 366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Engineering and Molecular Design

4-chloro-N-methyl-3-nitro-N-phenylbenzamide and related compounds play a pivotal role in crystal engineering and molecular design. The manipulation of hydrogen and halogen bonds is a crucial strategy in designing desired crystal structures. For instance, molecular tapes mediated via strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions demonstrate the potential for crystal design through the strategic use of carboxylic acid⋯pyridine and iodo⋯nitro heterosynthons. These interactions provide insights into the structural insulation within crystal structures, paving the way for the development of materials with specific optical or electronic properties (Saha, Nangia, & Jaskólski, 2005).

Synthesis and Structural Characterization

The synthesis and structural characterization of derivatives of this compound are fundamental to understanding their chemical properties and potential applications. For example, the synthesis, crystal structure, and spectroscopic properties of 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide were extensively studied, highlighting its antitumor activity. This compound's crystal structure is stabilized by pi-pi conjugation and hydrogen bonding interactions, suggesting its utility in designing compounds with specific biological activities (He, Yang, Hou, Teng, & Wang, 2014).

Advanced Polymeric Materials

This compound derivatives have been instrumental in the development of advanced polymeric materials. For example, novel thermally stable polyimides incorporating sulfone, ether, and amide structures were synthesized. These materials exhibit enhanced thermal stability and solubility, making them suitable for high-performance applications in electronics and aerospace industries (Mehdipour-Ataei, Sarrafi, & Hatami, 2004).

Antidiabetic Agent Development

In pharmacological research, derivatives of this compound have been explored as potential antidiabetic agents. Synthesis and characterization of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrated significant inhibitory activity against α-glucosidase, highlighting the potential of these compounds in the development of new antidiabetic medications (Thakral, Narang, Kumar, & Singh, 2020).

Safety and Hazards

The specific safety and hazard information for 4-chloro-N-methyl-3-nitro-N-phenylbenzamide is not available in the retrieved data. Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

Properties

IUPAC Name

4-chloro-N-methyl-3-nitro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c1-16(11-5-3-2-4-6-11)14(18)10-7-8-12(15)13(9-10)17(19)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRQXHGTRLMDTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.